4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The compound also contains phenyl and naphthyl groups, which are types of aromatic hydrocarbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its stability and reactivity. The aromatic rings could also influence its physical properties such as solubility .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide" have been a subject of interest due to their potential biological activities. For instance, a study on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlights a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid. These compounds underwent in vitro anticancer evaluation, showing activity on breast cancer cell lines (Salahuddin et al., 2014).
Biological Activities
A variety of studies have focused on the biological activities of naphthalene and thiazole derivatives, with particular emphasis on their anticancer and anticonvulsant properties. β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones were evaluated for their anticonvulsant activity, showing significant efficacy in seizure models (M. Arshad et al., 2019). Furthermore, thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and exhibited antimicrobial and anti-proliferative activities, notably against HCT-116 cancer cells (E. Mansour et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-19(25-21(22-14)16-9-3-2-4-10-16)20(24)23-18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEAQWFUCTVJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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